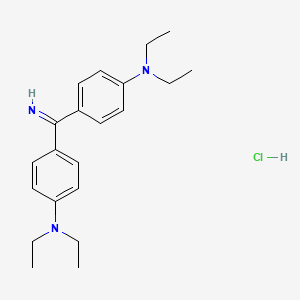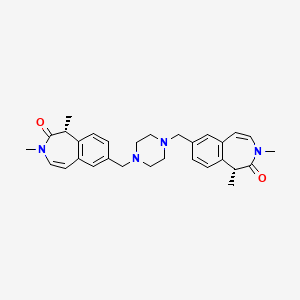
Krasg12D-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Krasg12D-IN-2 is a small molecule inhibitor specifically designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) G12D mutation. This mutation is commonly found in various cancers, including pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation leads to the continuous activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-2 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and selectivity for the KRAS G12D mutant.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-throughput purification methods, and implementing stringent quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
Krasg12D-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, affecting the compound’s binding properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
科学研究应用
Krasg12D-IN-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers harboring the KRAS G12D mutation.
Industry: Utilized in drug development pipelines to design and optimize new KRAS inhibitors
作用机制
Krasg12D-IN-2 exerts its effects by binding to the KRAS G12D mutant protein, inhibiting its activity. This binding disrupts the interaction between KRAS and its downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. By inhibiting KRAS activity, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells harboring the KRAS G12D mutation .
相似化合物的比较
Similar Compounds
MRTX1133: Another KRAS G12D inhibitor with similar binding properties.
TH-Z835: A compound that targets KRAS G12D through a different mechanism involving salt bridge formation
Uniqueness
Krasg12D-IN-2 is unique due to its high selectivity and potency for the KRAS G12D mutation. Its distinct binding mode and favorable pharmacokinetic properties make it a promising candidate for further development and clinical application .
属性
分子式 |
C34H31F4N7O |
|---|---|
分子量 |
631.7 g/mol |
IUPAC 名称 |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-amine |
InChI |
InChI=1S/C34H31F4N7O/c1-2-23-26(35)7-4-18-10-20(39)11-24(27(18)23)29-28(36)30-25(13-40-29)32(44-15-21-5-6-22(16-44)41-21)43-33(42-30)46-17-34-8-3-9-45(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,21-22,41H,3,5-6,8-9,12,14-17,39H2/t21-,22+,34?/i17D2 |
InChI 键 |
BXUWTUPVKIWRNH-WBGUKRJMSA-N |
手性 SMILES |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)N)C=CC(=C8C#C)F)F |
规范 SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


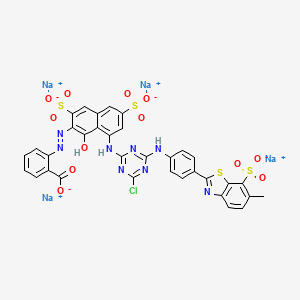
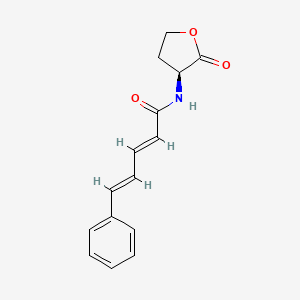
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
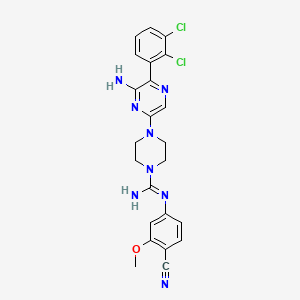
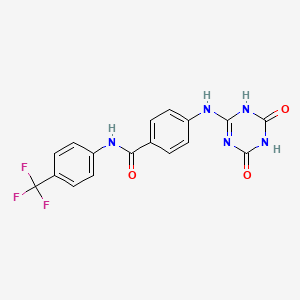
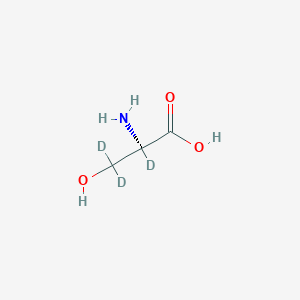

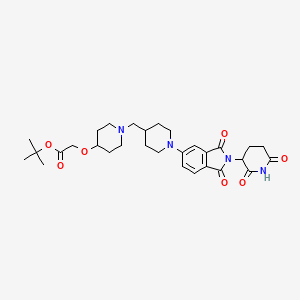
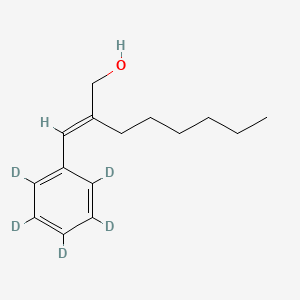
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
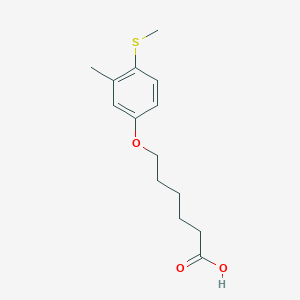
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
